(Z)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)acetic acid
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Overview
Description
(Z)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)acetic acid is a complex organic compound with a unique structure that includes a thioxothiazolidinone ring, a benzamido group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Thioxothiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Benzamido Group: The thioxothiazolidinone intermediate is then reacted with a benzoyl chloride derivative to introduce the benzamido group.
Formation of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted benzamido derivatives.
Chemistry:
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways.
Medicine:
Drug Development: Due to its unique structure, the compound may exhibit pharmacological activity, making it a candidate for drug development.
Therapeutic Agents: It could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry:
Material Science: The compound may be used in the development of new materials with specific properties.
Chemical Manufacturing: It can be used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamido)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thioxothiazolidinone ring and benzamido group are likely involved in binding to the target, while the acetic acid moiety may enhance solubility and bioavailability.
Comparison with Similar Compounds
Thioxothiazolidinone Derivatives: Compounds with similar thioxothiazolidinone rings.
Benzamido Acids: Compounds with benzamido groups and acetic acid moieties.
Uniqueness:
Structural Complexity: The combination of the thioxothiazolidinone ring, benzamido group, and acetic acid moiety is unique.
The compound’s diverse applications in chemistry, biology, medicine, and industry set it apart from similar compounds.
Properties
IUPAC Name |
2-[[4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c1-16-13(20)10(22-14(16)21)6-8-2-4-9(5-3-8)12(19)15-7-11(17)18/h2-6H,7H2,1H3,(H,15,19)(H,17,18)/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAZPEKTPJYSNC-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NCC(=O)O)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)NCC(=O)O)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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